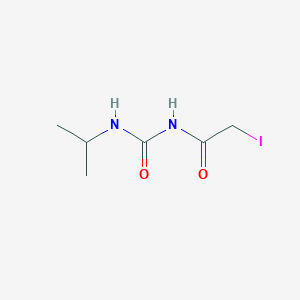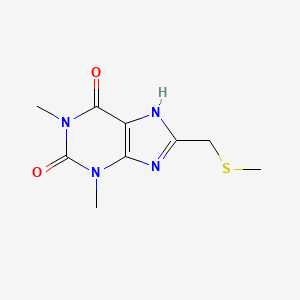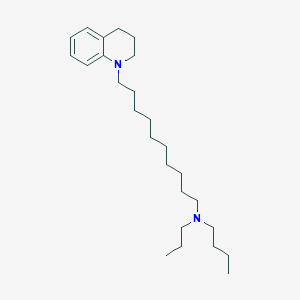
n-Butyl-10-(3,4-dihydroquinolin-1(2h)-yl)-n-propyldecan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE is a complex organic compound that features a quinoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the butyl and propyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Various substituents can be introduced into the quinoline ring or the alkyl chains through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-ETHYLDECAN-1-AMINE
- N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-METHYLDECAN-1-AMINE
Uniqueness
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE is unique due to its specific alkyl chain length and the presence of both butyl and propyl groups. This structural uniqueness can lead to different physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
5429-92-5 |
|---|---|
分子式 |
C26H46N2 |
分子量 |
386.7 g/mol |
IUPAC 名称 |
N-butyl-10-(3,4-dihydro-2H-quinolin-1-yl)-N-propyldecan-1-amine |
InChI |
InChI=1S/C26H46N2/c1-3-5-21-27(20-4-2)22-14-10-8-6-7-9-11-15-23-28-24-16-18-25-17-12-13-19-26(25)28/h12-13,17,19H,3-11,14-16,18,20-24H2,1-2H3 |
InChI 键 |
QGOCAPRQPHRULO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCC)CCCCCCCCCCN1CCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


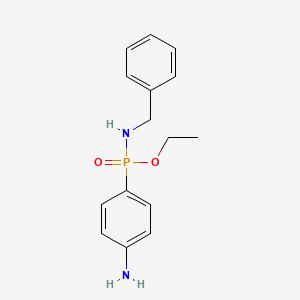
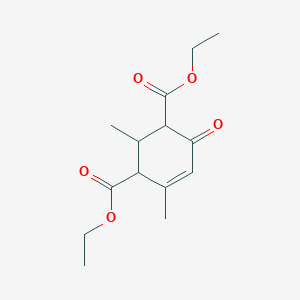

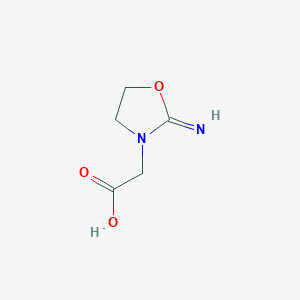
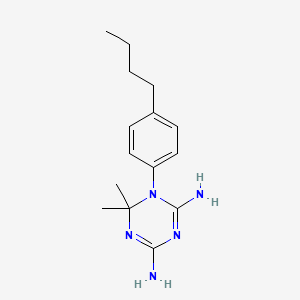
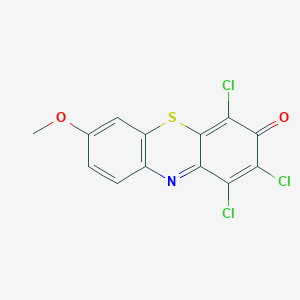
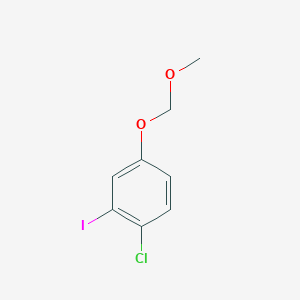
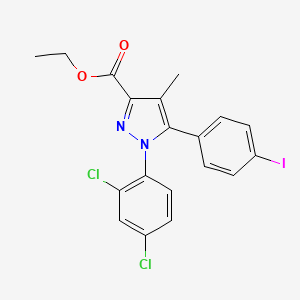
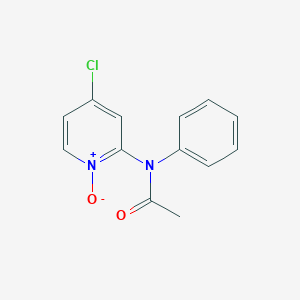
![5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14011221.png)
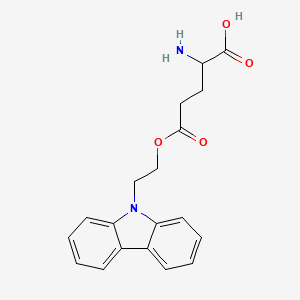
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
